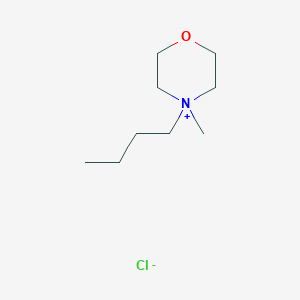
4-Butyl-4-methylmorpholin-4-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butyl-4-methylmorpholin-4-ium chloride is a chemical compound with the molecular formula C₉H₂₀ClNO It is a morpholinium salt, characterized by the presence of a morpholine ring substituted with butyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-4-methylmorpholin-4-ium chloride typically involves the quaternization of 4-butylmorpholine with methyl chloride. The reaction is carried out in an appropriate solvent, such as acetonitrile or dichloromethane, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods ensure higher yields and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process .
Chemical Reactions Analysis
Types of Reactions
4-Butyl-4-methylmorpholin-4-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride.
Major Products Formed
Substitution Reactions: Yield products such as 4-butyl-4-methylmorpholin-4-ium hydroxide or alkoxides.
Oxidation and Reduction: Can lead to the formation of various oxidized or reduced derivatives of the morpholinium salt.
Scientific Research Applications
4-Butyl-4-methylmorpholin-4-ium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.
Biology: Investigated for its potential as a biological buffer and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism by which 4-Butyl-4-methylmorpholin-4-ium chloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through ionic interactions and hydrogen bonding. The specific pathways involved depend on the context of its application, such as its role as a catalyst or therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
4-Methylmorpholin-4-ium chloride: Lacks the butyl group, resulting in different chemical properties and applications.
4-Butylmorpholin-4-ium chloride:
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium chloride: A triazine derivative with distinct applications in amide synthesis.
Uniqueness
4-Butyl-4-methylmorpholin-4-ium chloride is unique due to the presence of both butyl and methyl groups on the morpholine ring. This dual substitution enhances its solubility and reactivity, making it a versatile compound in various chemical and industrial applications .
Properties
CAS No. |
88126-73-2 |
|---|---|
Molecular Formula |
C9H20ClNO |
Molecular Weight |
193.71 g/mol |
IUPAC Name |
4-butyl-4-methylmorpholin-4-ium;chloride |
InChI |
InChI=1S/C9H20NO.ClH/c1-3-4-5-10(2)6-8-11-9-7-10;/h3-9H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
ANWIRIPNFAMFHN-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+]1(CCOCC1)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Methylphenyl)methyl]-2-benzofuran-1(3H)-one](/img/structure/B14404477.png)
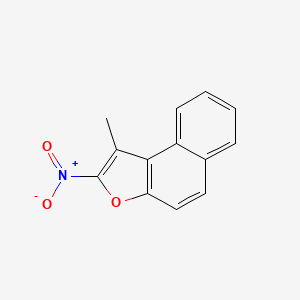
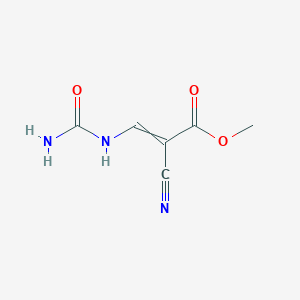
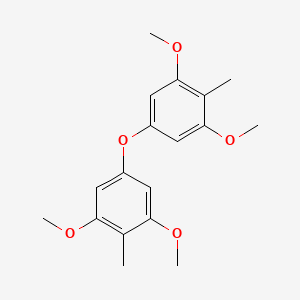

![2-Butoxy-5-[(3-carboxy-5-chlorophenyl)disulfanyl]-3-chlorobenzoic acid](/img/structure/B14404511.png)
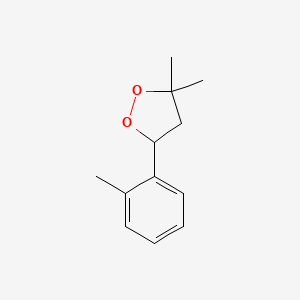
![N-(3-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14404526.png)

![2-[(Trifluoromethanesulfonyl)oxy]-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14404539.png)
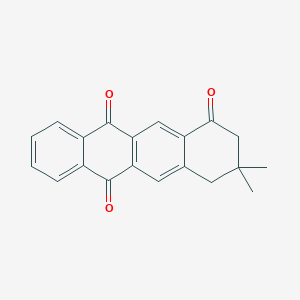
![5-Methyl-2-[(2-nitrophenyl)sulfanyl]-1H-imidazole](/img/structure/B14404567.png)
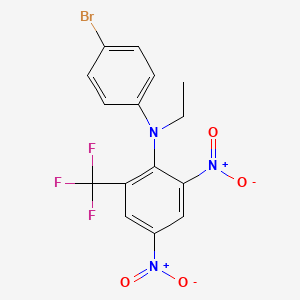
![4-[(1-Cyclohexylpropan-2-yl)oxy]aniline](/img/structure/B14404578.png)
